molecular formula C9H10ClNO2 B14146240 3-Amino-2-(3-chlorophenyl)propanoic acid CAS No. 682803-10-7

3-Amino-2-(3-chlorophenyl)propanoic acid

Cat. No.: B14146240
CAS No.: 682803-10-7
M. Wt: 199.63 g/mol
InChI Key: VXNQOXWAVVSLBR-UHFFFAOYSA-N
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Description

3-Amino-2-(3-chlorophenyl)propanoic acid is a β-amino acid derivative featuring a 3-chlorophenyl group at the second carbon and an amino group at the third carbon of the propanoic acid backbone.

Properties

IUPAC Name

3-amino-2-(3-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNQOXWAVVSLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801268897
Record name α-(Aminomethyl)-3-chlorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682803-10-7
Record name α-(Aminomethyl)-3-chlorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=682803-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Aminomethyl)-3-chlorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

A primary route involves nucleophilic substitution of β-halogenated propanoic acid derivatives. This method leverages the reactivity of halogen atoms at the β-position, enabling displacement by ammonia or protected amines.

Synthesis of β-Halogenated Intermediates

The synthesis begins with the preparation of methyl 3-chloro-2-(3-chlorophenyl)propanoate. Starting from 2-(3-chlorophenyl)acrylic acid, hydrochlorination across the double bond yields the β-chloro derivative. Reaction conditions typically involve bubbling HCl gas into a solution of the acrylic acid in dichloromethane at 0–5°C, followed by esterification with methanol under acidic catalysis.

Ammonolysis of β-Chloro Esters

The β-chloro ester undergoes ammonolysis in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). For example, heating methyl 3-chloro-2-(3-chlorophenyl)propanoate with aqueous ammonia (28% w/w) at 80°C for 12 hours facilitates substitution, yielding methyl 3-amino-2-(3-chlorophenyl)propanoate. Subsequent hydrolysis with 6M HCl at reflux for 4 hours affords the target carboxylic acid.

Key Data:
Step Reagents/Conditions Yield (%)
Hydrochlorination HCl gas, CH2Cl2, 0°C, 2h 85
Esterification MeOH, H2SO4, reflux, 6h 92
Ammonolysis NH3 (aq), DMF, 80°C, 12h 78
Ester Hydrolysis 6M HCl, reflux, 4h 95

This method is favored for its straightforward reaction sequence and high yields, though regioselectivity in hydrochlorination must be carefully controlled to avoid α-chloro byproducts.

Reductive Amination of β-Keto Acids

Reductive amination offers an alternative pathway by converting β-keto acid intermediates into β-amino acids.

Preparation of β-Keto Acid Precursors

3-Oxo-2-(3-chlorophenyl)propanoic acid is synthesized via Claisen condensation of ethyl 3-chlorophenylacetate with diethyl oxalate under basic conditions. Using sodium ethoxide in ethanol at 0°C, the reaction proceeds via enolate formation, followed by acid workup to yield the β-keto acid.

Reductive Amination

The β-keto acid is treated with ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH3CN) in methanol at pH 4–5. The reaction selectively reduces the imine intermediate formed in situ, yielding 3-amino-2-(3-chlorophenyl)propanoic acid after purification.

Key Data:
Parameter Value
Reaction Temperature 25°C
Reaction Time 24h
Yield 65%
Purity (HPLC) >98%

Challenges include competing side reactions such as over-reduction of the keto group or imine polymerization, necessitating strict pH control.

Strecker Synthesis Adaptation

While traditionally used for α-amino acids, the Strecker synthesis can be modified for β-amino acids by employing γ-keto aldehydes.

Aldehyde Precursor Synthesis

2-(3-Chlorophenyl)propanal is prepared via oxidation of 2-(3-chlorophenyl)propan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane. The aldehyde is then subjected to Strecker conditions with ammonium chloride and sodium cyanide in aqueous ethanol at 50°C.

Hydrolysis of α-Aminonitrile

The resulting α-aminonitrile intermediate is hydrolyzed under acidic conditions (6M HCl, 110°C, 8h) to yield 3-amino-2-(3-chlorophenyl)propanoic acid.

Key Data:
Parameter Value
Aldehyde Oxidation PCC, CH2Cl2, 25°C, 3h (Yield: 80%)
Strecker Reaction NH4Cl, NaCN, EtOH/H2O, 50°C, 12h
Hydrolysis 6M HCl, 110°C, 8h (Yield: 70%)

This method is less efficient due to the instability of the aldehyde precursor and competing side reactions during cyanide addition.

Enzymatic and Asymmetric Synthesis

Transaminase-Catalyzed Amination

Recent advances employ ω-transaminases to catalyze the amination of β-keto acids. Using a recombinant transaminase from Arthrobacter sp., 3-oxo-2-(3-chlorophenyl)propanoic acid is converted to the (R)-enantiomer of the target compound with >99% enantiomeric excess (ee) in phosphate buffer (pH 7.5) at 30°C.

Resolution of Racemates

Racemic mixtures obtained via chemical synthesis can be resolved using chiral auxiliaries. For instance, coupling the amino acid with (1S)-camphorsulfonyl chloride followed by diastereomeric crystallization yields enantiopure (S)-3-amino-2-(3-chlorophenyl)propanoic acid.

Key Data:
Parameter Value
Enzymatic Reaction 30°C, 24h, 50mM substrate (Yield: 55%)
Diastereomeric Ratio 95:5 after crystallization

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each approach:

Method Advantages Limitations
Nucleophilic Substitution High yields, simple workflow Requires hazardous halogenation
Reductive Amination No halogen intermediates Low yields, side reactions
Strecker Synthesis Scalable Unstable precursors
Enzymatic Synthesis Enantioselectivity Costly enzymes, slow kinetics

Industrial-Scale Considerations

For large-scale production, nucleophilic substitution remains the most viable method due to its compatibility with continuous flow reactors. Patent US11332435B2 highlights the use of tert-butyl esters to protect the carboxylic acid during ammonolysis, minimizing side reactions. Post-reaction purification via crystallization from ethanol/water mixtures ensures >99% purity, meeting pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products

    Oxidation: 3-Nitro-2-(3-chlorophenyl)propanoic acid.

    Reduction: 3-Amino-2-(3-chlorophenyl)propanol.

    Substitution: 3-Amino-2-(3-methoxyphenyl)propanoic acid.

Scientific Research Applications

3-Amino-2-(3-chlorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: Likely C₉H₁₀ClNO₂ (based on analogs like 3-amino-3-(2-chlorophenyl)propanoic acid ).
  • Molecular Weight: ~199.63 g/mol (similar to 3-amino-3-(p-chlorophenyl)propionic acid ).
  • Functional Groups: Carboxylic acid (position 1), amino (position 3), and 3-chlorophenyl (position 2).
  • Potential Applications: Structural similarity to NSAIDs and enzyme inhibitors suggests roles in anti-inflammatory or anticancer research .

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of the chlorine atom and amino group significantly impacts physicochemical and biological properties:

Compound Substituent Position Key Functional Groups Molecular Weight Melting Point (°C) Biological Activity
3-Amino-2-(3-chlorophenyl)propanoic acid 2-(3-chlorophenyl), 3-amino Amino, carboxylic acid ~199.63 Not reported Hypothesized NSAID-like activity
3-Amino-3-(2-chlorophenyl)propanoic acid 3-(2-chlorophenyl), 3-amino Amino, carboxylic acid 199.63 Not reported Research use (e.g., peptide synthesis)
Ibuprofen (α-(4-isobutylphenyl)propanoic acid) α-(4-isobutylphenyl) Carboxylic acid 206.28 75–77 COX inhibition, anti-inflammatory
3-Amino-3-(2-nitrophenyl)propionic acid 3-(2-nitrophenyl), 3-amino Amino, nitro, carboxylic acid 210.19 Not reported Biochemical research

Key Observations :

  • Amino vs. Hydroxy Groups: Unlike β-hydroxy-β-arylpropanoic acids (e.g., compounds in ), the amino group in the target compound could increase solubility and enable ionic interactions in biological systems.

Physicochemical Properties

  • Acidity: The carboxylic acid (pKa ~4.5) and amino group (pKa ~9.5) create a zwitterionic structure at physiological pH, enhancing solubility compared to nonpolar NSAIDs like ibuprofen.
  • Thermal Stability: High melting points (e.g., 243–245°C for 3-amino-3-(p-chlorophenyl)propionic acid ) suggest strong intermolecular hydrogen bonding.

Q & A

Q. What safety protocols are essential for handling halogenated phenylpropanoic acid derivatives?

  • Answer : Use fume hoods for synthesis, PPE (nitrile gloves, lab coats), and waste segregation for halogenated byproducts. Monitor airborne exposure with OSHA-compliant sensors. Reference SDS guidelines for emergency response (e.g., eye irrigation with 0.9% saline) .

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